molecular formula C13H19N B15328385 N-butyl-2,3-dihydro-1H-inden-2-amine

N-butyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B15328385
M. Wt: 189.30 g/mol
InChI Key: USGDCMIVRWBLEQ-UHFFFAOYSA-N
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Description

N-butyl-2,3-dihydro-1H-inden-2-amine, also known as N-Butyl-2-aminoindane, is a chemical compound with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . This amine is built on the 2,3-dihydro-1H-indene scaffold, a structure recognized in medicinal chemistry for its relevance to neurological research . Derivatives of 2,3-dihydro-1H-inden-2-amine have been extensively investigated for their potential neuroprotective properties and their ability to cross the blood-brain barrier, making them valuable scaffolds in central nervous system (CNS) drug discovery . For instance, similar compounds like Rasagiline are irreversible and selective Monoamine Oxidase B (MAO-B) inhibitors used in the treatment of Parkinson's disease, while Ladostigil is a neuroprotective drug investigated for Alzheimer's disease . This structural motif is also explored for its antioxidant potential, as some derivatives have demonstrated significant free radical scavenging activities, which can protect against oxidative stress-mediated cytotoxicity . Researchers utilize this compound and its analogues as critical building blocks in organic synthesis and pharmaceutical development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-butyl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C13H19N/c1-2-3-8-14-13-9-11-6-4-5-7-12(11)10-13/h4-7,13-14H,2-3,8-10H2,1H3

InChI Key

USGDCMIVRWBLEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2,3-dihydro-1H-inden-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene with butylamine in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

N-butyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The indene ring system may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular properties between N-butyl-2,3-dihydro-1H-inden-2-amine and its analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound N-butyl at 2-position ~205.3 (estimated) High lipophilicity; potential prolonged half-life due to bulky alkyl chain.
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine·HCl 5,6-diethyl, HCl salt 239.78 Enhanced steric hindrance; synthesized via Friedel-Crafts acetylation .
2-Methyl-2,3-dihydro-1H-inden-2-amine·HCl 2-methyl, HCl salt 183.68 Compact structure; higher water solubility vs. N-butyl analogue .
4-Chloro-2,3-dihydro-1H-inden-2-amine 4-chloro substituent 167.63 Electron-withdrawing Cl reduces amine basicity; alters receptor interactions .
MMAI (5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine) 5-methoxy, 6-methyl groups ~193.3 (estimated) Methoxy group may enhance serotonin receptor affinity .

Key Research Findings and Trends

  • Structure-Activity Relationships (SAR): Alkyl Chain Length: Longer chains (e.g., butyl vs. methyl) increase lipophilicity but may reduce CNS penetration due to steric effects.
  • Synthetic Efficiency: Methods like Friedel-Crafts alkylation () and chiral column resolution () are critical for producing enantiopure aminoindanes, which are essential for pharmacological studies.

Biological Activity

N-butyl-2,3-dihydro-1H-inden-2-amine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic implications.

Overview of Biological Activity

This compound exhibits a range of biological activities, particularly in the context of cancer treatment and neurological disorders. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.

  • Inhibition of DDR1 Signaling : Research has indicated that compounds similar to this compound can inhibit discoidin domain receptor 1 (DDR1) signaling pathways. This inhibition is crucial as DDR1 is involved in promoting epithelial-mesenchymal transition (EMT) in cancer cells, which enhances their motility and invasiveness .
  • Induction of Apoptosis : The compound has been linked to the degradation of inhibitor of apoptosis proteins (IAPs), promoting apoptosis in cancer cells. This mechanism is particularly relevant for sensitizing cancer cells to apoptotic signals initiated by tumor necrosis factor (TNF) receptors .
  • Neuroprotective Effects : In studies involving ischemic stroke models, derivatives of the compound demonstrated significant neuroprotective effects by scavenging free radicals and improving cell survival against oxidative stress .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Key parameters include:

ParameterValue
AUC (0–∞) 80,535.0 μg/(L h)
Half-life (T½) 1.7 h
Cmax 15,352.5 μg/L
Bioavailability (BA) 89.9%

These values indicate that the compound has a favorable absorption profile and a relatively short half-life, suggesting that it may require multiple dosing for sustained therapeutic effects .

Cancer Treatment

In preclinical models, this compound demonstrated effective inhibition of pancreatic cancer cell proliferation and migration through its action on DDR1 pathways. In vivo studies showed promising results in reducing tumor size and improving survival rates among treated mice compared to controls .

Ischemic Stroke

A study highlighted the efficacy of a derivative compound in reducing infarct size and improving neurobehavioral outcomes in rat models subjected to middle cerebral artery occlusion. The compound’s ability to enhance cerebral blood flow and reduce oxidative stress was pivotal in these findings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-butyl-2,3-dihydro-1H-inden-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves cyclization of precursors (e.g., substituted phenylacetonitriles) using strong acids (H₂SO₄) followed by reduction of nitriles to amines via hydrogenation with Pd/C catalysts under high pressure (50–100 psi) and temperature (80–120°C) . Yield optimization requires precise control of solvent polarity (e.g., ethanol vs. THF) and stoichiometric ratios of reducing agents. For example, excess H₂ gas improves amine formation but risks over-reduction. Scalable methods like continuous flow reactors may reduce side products .

Q. How can structural analogs (e.g., 2-methyl or 5-iodo derivatives) guide the characterization of this compound?

  • Methodological Answer: Comparative NMR analysis (¹H/¹³C) with analogs (e.g., 2-methyl-2,3-dihydro-1H-inden-2-amine) identifies substituent-specific shifts. The butyl group’s protons resonate at δ 0.8–1.5 ppm (CH₃) and δ 1.2–1.7 ppm (CH₂), distinct from methyl (δ 1.3–1.5 ppm) or iodine (deshielding aromatic protons at δ 7.2–7.8 ppm) . Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ ≈ 204.2 g/mol for C₁₃H₂₁N) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer: The compound is lipophilic due to the butyl chain, requiring polar aprotic solvents (DMSO, DMF) for dissolution. Stability tests (TGA/DSC) show decomposition >200°C, but hydrochloride salts enhance hygroscopic stability. Storage at –20°C under inert gas (N₂/Ar) prevents oxidation .

Advanced Research Questions

Q. How does the N-butyl substituent influence binding affinity in neurological targets compared to smaller alkyl groups (e.g., methyl)?

  • Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal that the butyl group enhances hydrophobic interactions with lipid-rich regions of serotonin/dopamine transporters, increasing residence time vs. methyl analogs. In vitro assays (radioligand displacement) quantify affinity (e.g., IC₅₀ values) for targets like SERT or NET .

Q. What strategies resolve contradictions in reported biological activities of dihydroinden-2-amine derivatives?

  • Methodological Answer: Discrepancies in IC₅₀ values (e.g., 5-IAI vs. 2-AI) arise from assay variability (cell lines, incubation times). Meta-analysis of published data using standardized normalization (e.g., % inhibition vs. controls) and SAR studies (substituent electronic effects) clarify trends. For example, electron-withdrawing groups (e.g., 5-iodo) reduce amine basicity, altering receptor interactions .

Q. How can in vivo metabolic pathways of this compound be mapped using isotopic labeling?

  • Methodological Answer: ¹⁴C-labeled analogs synthesized via reductive amination (using NaBH₃CN/¹⁴C-acetone) track hepatic metabolism. LC-MS/MS identifies metabolites (e.g., N-dealkylation products), while PET imaging (¹¹C-labeled compound) visualizes brain uptake kinetics in rodent models .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Cyclization, Pd/C hydrogenation Flow chemistry optimization
Characterization NMR, FT-IR, MP determination X-ray crystallography, HR-MS
Biological Assays Radioligand binding (Ki determination) CRISPR-edited cell models, PK/PD studies

Key Challenges and Solutions

  • Regulatory Compliance : N-butyl derivatives may fall under controlled substance laws in some jurisdictions (e.g., Singapore’s MDA Act). Researchers must verify local regulations before synthesis .
  • Purity Standards : Use HPLC-PDA (≥95% purity, C18 column, 0.1% TFA/ACN gradient) to exclude toxic byproducts (e.g., unreacted nitriles) .

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